molecular formula C5H3N5O B13111018 Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one CAS No. 3861-27-6

Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one

Cat. No.: B13111018
CAS No.: 3861-27-6
M. Wt: 149.11 g/mol
InChI Key: WBLCYHQJQVVZMM-UHFFFAOYSA-N
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Description

Pyrimido[5,4-e][1,2,4]triazin-3(4H)-one is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[5,4-e][1,2,4]triazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aldehyde uracil-6-ylhydrazones with diethyl azodiformate, leading to the formation of the desired triazine ring . Another approach includes the condensation of ethyl aroylpyruvates with hydrazino-pyrazolo[3,4-d]pyrimidine .

Industrial Production Methods

Industrial production methods for pyrimido[5,4-e][1,2,4]triazin-3(4H)-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[5,4-e][1,2,4]triazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted triazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[5,4-e][1,2,4]triazin-3(4H)-one is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to form stable hydrogen bonds and its versatile reactivity make it a valuable compound in medicinal chemistry and other scientific research areas .

Properties

CAS No.

3861-27-6

Molecular Formula

C5H3N5O

Molecular Weight

149.11 g/mol

IUPAC Name

2H-pyrimido[5,4-e][1,2,4]triazin-3-one

InChI

InChI=1S/C5H3N5O/c11-5-8-3-1-6-2-7-4(3)9-10-5/h1-2H,(H,8,10,11)

InChI Key

WBLCYHQJQVVZMM-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=NNC(=O)N=C21

Origin of Product

United States

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